molecular formula C10H13NO2 B2797636 Tert-butyl N-penta-2,4-diynylcarbamate CAS No. 2042752-00-9

Tert-butyl N-penta-2,4-diynylcarbamate

Cat. No.: B2797636
CAS No.: 2042752-00-9
M. Wt: 179.219
InChI Key: ZZRYFJCUZRZPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-penta-2,4-diynylcarbamate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Bonding Analysis

The study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, reveals insights into simultaneous hydrogen and halogen bonds involving carbonyl groups. This research contributes to the understanding of molecular interactions in crystals of diacetylenes, where molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond to the same carbonyl group (Baillargeon et al., 2017).

Material Science and Polymer Chemistry

Research on tert-butyl hydroquinone–based poly(cyanoarylene ether) (PENT) has led to the development of PENT-toughened diglycidyl ether of bisphenol A epoxy resin (DGEBA) blends, showcasing the material's phase morphology, fracture toughness, and mechanical properties. This investigation highlights the potential of tert-butyl-based compounds in enhancing the physical properties of polymers, indicating applications in the creation of more durable and mechanically robust materials (Saxena et al., 2006).

Medicinal Chemistry and Drug Development

The tert-butyl group's role in medicinal chemistry is significant, as its incorporation into bioactive compounds can impact lipophilicity and metabolic stability. Research evaluating tert-butyl isosteres in drug analogues of bosentan and vercirnon documents the physicochemical data of drug analogues, contributing to the optimization of therapeutic agents through the selection of appropriate substituents for drug discovery processes (Westphal et al., 2015).

Organic Synthesis and Catalysis

Investigations into the use of tert-pentyl groups in salen titanium complexes for asymmetric cyanation of aromatic aldehydes have demonstrated high enantioselectivities. This research showcases how specific tert-butyl analogues can enhance enantioselectivity in organic synthesis, providing valuable insights for catalysis and the development of enantioselective processes (Liang & Bu, 2002).

Environmental Science and Sustainability

The promotion effects of desilication and dealumination on the catalytic performance of Al-rich HMOR for catalysing naphthalene tert-butylation highlight the importance of optimizing catalyst porosity and acidity. This research underscores the potential for improving the efficiency of chemical processes in environmental applications, contributing to the sustainable production of valuable chemicals (Huang et al., 2019).

Properties

IUPAC Name

tert-butyl N-penta-2,4-diynylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,8H2,2-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRYFJCUZRZPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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